- Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions, Green Chemistry, 2022, 24(16), 6224-6231

Cas no 97-61-0 (2-Methyl-pentanoic Acid)

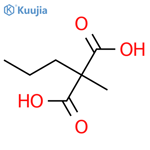

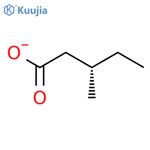

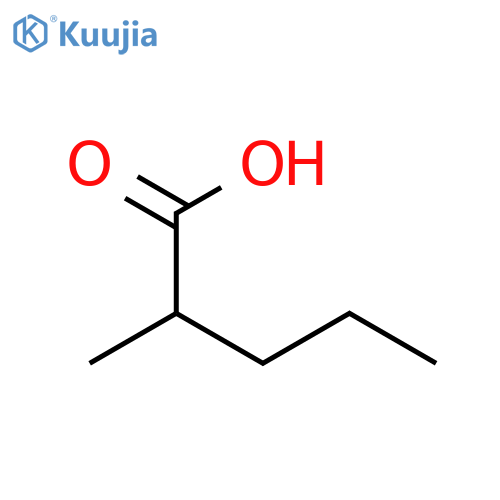

2-Methyl-pentanoic Acid structure

商品名:2-Methyl-pentanoic Acid

2-Methyl-pentanoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Methylpentanoic acid

- 2-Methylvaleric acid

- 2-METHYL-N-VALERIC ACID

- 2-methylpentanoic

- 2-METHYLPENTANOIC ACID FOR SYNTHESIS

- 2-Methylvalerate

- 2-Methyl-valeric acid

- acidemethylvalerique

- methylpentanoic acid

- methylvaleric acid

- PENTANOIC ACID,2-METHYL-

- Pentanoic acid, 2-methyl-

- Valeric acid, 2-methyl-

- Methylpropylacetic acid

- 2-Pentanecarboxylic acid

- 2-methyl valeric acid

- alpha-Methylvaleric acid

- Pentanoic acid, methyl-

- Kyselina 2-methylvalerova

- FEMA No. 2754

- 2-methyl-pentanoic acid

- Kyselina 2-methylvalerova [Czech]

- .alpha.-Methylvaleric acid

- OVBFMEVBMNZIBR-UHFFFAOYSA-N

- (2S)-2-methylpentanoate

- 2-Methylpentanoic Acid.

- 2-Methyl-n-valeric

- 2-Methylpentanoic acid (ACI)

- Valeric acid, 2-methyl- (6CI, 7CI, 8CI)

- Valeric acid, α-methyl- (3CI)

- (±)-2-Methylpentanoic acid

- DL-2-Methylpentanoic acid

- DL

- NSC 8406

- α-Methylvaleric acid

- 2-Methyl-pentanoic Acid

-

- MDL: MFCD00002671

- インチ: 1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

- InChIKey: OVBFMEVBMNZIBR-UHFFFAOYSA-N

- ほほえんだ: O=C(C(CCC)C)O

- BRN: 1720655

計算された属性

- せいみつぶんしりょう: 116.08373g/mol

- ひょうめんでんか: 0

- XLogP3: 1.8

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 3

- どういたいしつりょう: 116.08373g/mol

- 単一同位体質量: 116.08373g/mol

- 水素結合トポロジー分子極性表面積: 37.3Ų

- 重原子数: 8

- 複雑さ: 78.6

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 116.16

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 0.931 g/mL at 25 °C(lit.)

- ゆうかいてん: -85°C

- ふってん: 195°C

- フラッシュポイント: 華氏温度:195.8°f< br / >摂氏度:91°C< br / >

- 屈折率: n20/D 1.414(lit.)

- ようかいど: 13g/l

- すいようせい: Soluble in water(13g/L).

- PSA: 37.30000

- LogP: 1.50720

- 屈折率: 1.411-1.416

- じょうきあつ: 0.2±0.8 mmHg at 25°C

- FEMA: 2754 | 2-METHYLVALERIC ACID

- ようかいせい: 使用できません

2-Methyl-pentanoic Acid セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280,P305+P351+P338,P310

- 危険物輸送番号:UN 3265 8/PG 2

- WGKドイツ:2

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S36/37/39-S45-S27

- RTECS番号:YV7700000

-

危険物標識:

- 包装グループ:III

- TSCA:Yes

- 包装等級:III

- 爆発限界値(explosive limit):1.3-63%(V)

- リスク用語:R34

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

- 危険レベル:8

- セキュリティ用語:8

2-Methyl-pentanoic Acid 税関データ

- 税関コード:2915900090

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

2-Methyl-pentanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20163-0.1g |

2-methylpentanoic acid |

97-61-0 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13873-2500g |

2-Methylvaleric acid, 98+% |

97-61-0 | 98+% | 2500g |

¥7160.00 | 2023-03-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047549-100g |

2-Methylvaleric acid |

97-61-0 | 98% | 100g |

¥127.00 | 2024-04-23 | |

| Enamine | EN300-20163-50.0g |

2-methylpentanoic acid |

97-61-0 | 95% | 50.0g |

$45.0 | 2023-07-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813961-25g |

2-Methylvaleric acid |

97-61-0 | >98.0%(GC) | 25g |

¥66.00 | 2022-09-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13873-500g |

2-Methylvaleric acid, 98+% |

97-61-0 | 98+% | 500g |

¥1702.00 | 2023-03-16 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M117868-500g |

2-Methyl-pentanoic Acid |

97-61-0 | >98.0%(GC) | 500g |

¥486.90 | 2023-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007569-25g |

2-Methyl-pentanoic Acid |

97-61-0 | 98% | 25g |

¥55 | 2024-07-19 | |

| Enamine | EN300-20163-100.0g |

2-methylpentanoic acid |

97-61-0 | 95% | 100.0g |

$61.0 | 2023-07-08 | |

| S e l l e c k ZHONG GUO | S3314-100mg |

2-Methylpentanoic acid |

97-61-0 | 99.85% | 100mg |

¥795.18 | 2023-09-16 |

2-Methyl-pentanoic Acid 合成方法

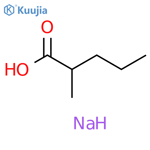

合成方法 1

はんのうじょうけん

1.1 Solvents: Acetone , Water ; 3 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

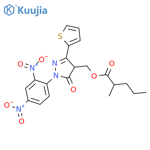

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ; 12 h, 50 °C

リファレンス

- An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst, ChemCatChem, 2018, 10(6), 1253-1257

合成方法 4

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Iodobenzene Solvents: Water ; 12 h, 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

リファレンス

- Iodoarene mediated efficient aerobic oxidation of aldehydes for carboxylic acids, Molecular Catalysis, 2023, 537,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium carbonate , Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, [μ7-[2-amino-2-[(hydroxy-κO:κO:κO)methyl]-1,3-p… Solvents: Water ; 8 h, 50 °C

リファレンス

- An Efficient Iron(III)-Catalyzed Aerobic Oxidation of Aldehydes in Water for the Green Preparation of Carboxylic Acids, Angewandte Chemie, 2017, 56(14), 3867-3871

合成方法 6

はんのうじょうけん

1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene , Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Acetonitrile ; 1 - 24 h, rt

リファレンス

- Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidant, Advanced Synthesis & Catalysis, 2013, 355(6), 1098-1106

合成方法 7

はんのうじょうけん

1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran , Hexamethylphosphoramide

リファレンス

- Reductions with samarium(II) iodide, Organic Reactions (Hoboken, 1994, (1994),

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Reagents: (1,1,2-Trimethylpropyl)borane

1.2 Reagents: Chromium trioxide Solvents: Acetic acid , Water

1.2 Reagents: Chromium trioxide Solvents: Acetic acid , Water

リファレンス

- Thexylborane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, , 1-5

合成方法 10

はんのうじょうけん

1.1 Reagents: Ethyl acetoacetate , Oxygen Catalysts: Iron oxide (Fe3O4) ; 24 h, 75 - 80 °C

リファレンス

- Fe3O4 nanoparticles/ethyl acetoacetate system for the efficient catalytic oxidation of aldehydes to carboxylic acids, Tetrahedron Letters, 2014, 55(15), 2442-2445

合成方法 11

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -15 °C; 15 min, < 0 °C

1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 5 °C; 30 min, 5 °C

1.3 Solvents: Tetrahydrofuran ; 5 °C; 5 °C → rt; 2 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 5 °C; 30 min, 5 °C

1.3 Solvents: Tetrahydrofuran ; 5 °C; 5 °C → rt; 2 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

リファレンス

- Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues, Journal of Medicinal Chemistry, 2009, 52(22), 7236-7248

合成方法 12

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 15 min, < 0 °C

1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 5 °C; 30 min, 5 °C

1.3 Solvents: Tetrahydrofuran ; 5 °C; 2 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 5 °C; 30 min, 5 °C

1.3 Solvents: Tetrahydrofuran ; 5 °C; 2 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

リファレンス

- Preparation of sulfanylamide derivatives as anticonvulsant agents, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 - 20 °C; 1 h, 15 - 25 °C

リファレンス

- Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol, European Patent Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ; 12 h, reflux; rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

- Ultrasonic-Assisted condensation of aromatic and aliphatic aldehydes with 3-(Thiophen-2-yl)-5-Pyrazolone: Synthesis, characterization and Stereoselective application, Journal of Heterocyclic Chemistry, 2022, 59(12), 2190-2206

合成方法 15

はんのうじょうけん

1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: Iridium(1+), [(4S)-2-[(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP… Solvents: Methanol ; 0.6 MPa, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

リファレンス

- Application of the chiral spiro iridium phosphine-oxazoline cationic complexes in asymmetric catalytic hydrogenation of unsaturated carboxylic acid, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Oxygen Solvents: Acetone ; 4 h, rt

リファレンス

- Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids, Green Chemistry, 2022, 24(15), 5835-5841

合成方法 17

はんのうじょうけん

1.1 Reagents: Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Acetonitrile , Water ; 8 - 12 h, rt

リファレンス

- Selective Oxoammonium Salt Oxidations of Alcohols to Aldehydes and Aldehydes to Carboxylic Acids, Organic Letters, 2012, 14(1), 350-353

合成方法 18

はんのうじょうけん

1.1 Reagents: Acetic acid , Chromium trioxide Solvents: Water

リファレンス

- Dicyclohexylborane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, , 1-3

合成方法 19

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide

リファレンス

- Selective oxidation of alcohols and aldehydes with hydrogen peroxide catalyzed by methyltrioctylammonium tetrakis(oxodiperoxotungsto)phosphate(3-) under two-phase conditions, Journal of Organic Chemistry, 1991, 56(20), 5924-31

合成方法 20

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Nickel, bis(ethyl 4-methoxy-β-oxobenzenepropanoato-Oα′,Oβ)- Solvents: 1,2-Dichloroethane

リファレンス

- Preparation of carboxylic acids by oxidation of aldehydes with nickel compounds, Japan, , ,

合成方法 21

はんのうじょうけん

1.1 Reagents: Sodium carbonate , Hydrogen peroxide Catalysts: Iron oxide (Fe3O4) (on GO and immobilized [FeMo6]) Solvents: Ethanol ; 40 °C

リファレンス

- Facile synthesis of polyoxometalate supported on magnetic graphene oxide as a hybrid catalyst for efficient oxidation of aldehydes, Scientific Reports, 2022, 12(1),

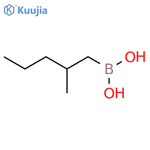

2-Methyl-pentanoic Acid Raw materials

- Boronic acid, (2-methylpentyl)-

- methyl(propyl)propanedioic acid

- [1-(2,4-Dinitrophenyl)-4,5-dihydro-5-oxo-3-(2-thienyl)-1H-pyrazol-4-yl]methyl 2-methylpentanoate

- 3-Methylhexanal

- (E)-2-Methyl-2-pentenoic acid

- sodium 2-methylpentanoate

2-Methyl-pentanoic Acid Preparation Products

2-Methyl-pentanoic Acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:97-61-0)2-METHYLVALERIC ACID

注文番号:LE1388

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:97-61-0)2-Methylvaleric acid

注文番号:LE11463

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:05

価格 ($):discuss personally

2-Methyl-pentanoic Acid 関連文献

-

Yiwen Cao,Shenjie Zhu,Lin Zhang,Qun Cui,Haiyan Wang Anal. Methods 2021 13 2989

-

Pedro Lozano Green Chem. 2010 12 555

-

Xiao-yan Chang,Yuan-yuan Liu,Meng-meng Hu,You-qian Liu,Cui-hua Jiang,Qi Wang,Qiao-mei Jin,Dong-jian Zhang,Zhi-qi Yin,Jian Zhang Food Funct. 2022 13 8717

-

Dodda Bhargavi,Srihari Konduri,Jyothi Prashanth,Sowjanya Pulipati,K. K. Praneeth,Malladi Sireesha,Koya Prabhakara Rao RSC Adv. 2023 13 13540

-

Ni-Na Xie,Cheng-Ying Wu,Qiong Ge,Jing Zhou,Fang Long,Qian Mao,Song-Lin Li,Hong Shen Food Funct. 2023 14 796

97-61-0 (2-Methyl-pentanoic Acid) 関連製品

- 595-37-9(Dimebutic acid)

- 597-43-3(2,2-Dimethylsuccinic acid)

- 610-09-3(cis-1,2-Cyclohexanedicarboxylic acid)

- 619-81-8(Cis-1,2-Cyclohexanedicarboxylic Acid)

- 626-51-7(3-Methylglutaric acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 619-82-9(trans-cyclohexane-1,4-dicarboxylic acid)

- 498-21-5(Methylsuccinic acid)

- 99-66-1(Valproic acid)

- 105-43-1(3-methylpentanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97-61-0)2-Methyl-pentanoic Acid

清らかである:99%

はかる:2.5kg

価格 ($):332.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-61-0)2-甲基戊酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ